Pinocamphone

描述

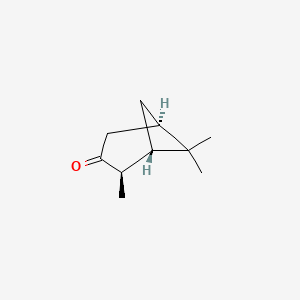

Structure

3D Structure

属性

CAS 编号 |

547-60-4 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC 名称 |

(1S,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7-,8+/m1/s1 |

InChI 键 |

MQPHVIPKLRXGDJ-PRJMDXOYSA-N |

SMILES |

CC1C2CC(C2(C)C)CC1=O |

手性 SMILES |

C[C@@H]1[C@@H]2C[C@@H](C2(C)C)CC1=O |

规范 SMILES |

CC1C2CC(C2(C)C)CC1=O |

密度 |

0.963-0.969 |

其他CAS编号 |

22339-21-5 547-60-4 |

物理描述 |

Colourless liquid; Cedar camphor aroma |

Pictograms |

Irritant |

溶解度 |

Practically insoluble to insoluble in water Soluble (in ethanol) |

同义词 |

pinocamphone pinocamphone, (1alpha,2beta,5alpha)-isomer pinocamphone, (1S-(1alpha,2beta,5alpha))-isome |

产品来源 |

United States |

Natural Occurrence and Biosynthetic Pathways

Distribution and Chemotaxonomic Significance in Botanical Sources

Pinocamphone is a characteristic component of the essential oils of several plant species, most notably within the genus Hyssopus (Hyssop). nih.govjapsonline.com The concentration and stereoisomeric form of this compound can vary significantly depending on the plant's geographical location, developmental stage, age, and genetic factors. nih.govmdpi.com This variability makes this compound a valuable marker for chemotaxonomy, the classification of organisms based on their chemical constituents.

In Hyssopus officinalis, for instance, different forms of the plant exhibit distinct this compound profiles. The f. ruber form can have this compound levels as high as 60.48%, while the f. cyaneus and f. albus forms contain up to 36.37% and 35.24%, respectively. nbgnsc.ru Furthermore, environmental factors such as altitude influence its concentration; plants grown at lower altitudes (below 100m) tend to have higher concentrations of this compound, whereas isothis compound (B82297) becomes more dominant at higher altitudes (1000m). nih.gov The developmental stage is also a critical factor, with higher concentrations of this compound observed before flowering and in the first year of growth. nih.govmdpi.com

Beyond the Hyssopus genus, this compound and its isomer, isothis compound, have been identified in other botanical sources. For example, they are found in the essential oil of Artemisia herba-alba and have been noted in commercial essential oils from various regions, albeit in differing concentrations. japsonline.com The presence and relative abundance of this compound and related monoterpenes can help differentiate between subspecies and chemotypes of plants. nih.govjapsonline.comnbgnsc.ru For example, some Hyssopus officinalis chemotypes are rich in this compound, while others may be dominated by compounds like linalool (B1675412) or methyleugenol. nbgnsc.ru

Table 1: Distribution of this compound in Selected Hyssopus officinalis Forms

| Plant Form | Maximum this compound Concentration (%) |

|---|---|

| f. ruber | 60.48 nbgnsc.ru |

| f. cyaneus | 36.37 nbgnsc.ru |

Enzymatic and Genetic Regulation of Terpenoid Biosynthesis Leading to this compound

The biosynthesis of this compound, like other terpenoids, is a complex process involving specific precursors and a cascade of enzymatic reactions. This process is under tight genetic control, ensuring the production of these compounds in a regulated manner.

Precursor Utilization (e.g., Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate)

The fundamental building blocks for all terpenoids, including this compound, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). drugbank.comechelon-inc.comresearchgate.netnih.gov These five-carbon units are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which occurs in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. researchgate.netresearchgate.netfrontiersin.org The MVA pathway is generally responsible for producing precursors for sesquiterpenes and triterpenes, while the MEP pathway provides the precursors for monoterpenes, diterpenes, and tetraterpenes. researchgate.netfrontiersin.org As a monoterpene, this compound's biosynthesis originates from IPP and DMAPP generated via the MEP pathway. researchgate.net IPP and DMAPP are then condensed to form geranyl diphosphate (GPP), the direct precursor for monoterpenes. mdpi.com

Role of Terpene Synthases and Cytochrome P450 Enzymes

The formation of the characteristic bicyclic pinane (B1207555) skeleton of this compound is catalyzed by a class of enzymes known as terpene synthases (TPSs). mdpi.comnih.govnih.gov These enzymes are considered gatekeepers of terpenoid diversity, converting acyclic precursors like GPP into a vast array of cyclic and acyclic terpene structures. nih.gov Specifically, a pinene synthase would catalyze the cyclization of GPP to form the pinene backbone. mdpi.com

Following the initial synthesis of the pinene hydrocarbon, further modifications are often carried out by cytochrome P450 monooxygenases (CYPs). mdpi.comnih.govmdpi.comfrontiersin.org These heme-containing enzymes are responsible for a wide range of oxidative reactions, including hydroxylation, which can lead to the formation of the ketone group characteristic of this compound. nih.govmdpi.com While the specific terpene synthase and cytochrome P450 enzymes directly involved in this compound biosynthesis have not been fully elucidated in all organisms, their involvement is a well-established principle in terpenoid biosynthesis. The expression of the genes encoding these enzymes is often regulated by various internal and external factors, including developmental stage and environmental stress, which accounts for the observed variations in this compound content. researchgate.netnih.govmdpi.com

Ecological Roles and Chemical Ecology

This compound plays a crucial role in the chemical communication and defense strategies of the organisms that produce it. Its functions range from acting as a semiochemical in insect interactions to protecting plants from herbivores.

Semiochemical Functions in Interspecies Interactions

This compound and its isomer, isothis compound, act as semiochemicals, which are chemicals that convey signals between organisms. pherobase.comslu.se In the context of insect ecology, these compounds can have significant effects on behavior. For instance, both this compound and isothis compound have been shown to elicit antennal responses in the European spruce bark beetle, Ips typographus. acs.orgresearchgate.net This suggests that these compounds are detected by the beetles and may play a role in host selection or communication. slu.seacs.org

Furthermore, studies have shown that the addition of certain oxygenated monoterpenes, including (+)-isothis compound, can enhance the attraction of Ips typographus to its aggregation pheromone. slu.sebiorxiv.org This indicates a synergistic effect where the plant-derived compound modulates the insect's response to its own chemical signals. This compound has also been identified as a component in the scent marks of the North American beaver, Castor canadensis, where it is classified as a pheromone. pherobase.comresearchgate.net

Contribution to Plant Defense Mechanisms

Plants produce a vast arsenal (B13267) of secondary metabolites, including terpenoids like this compound, to defend themselves against herbivores and pathogens. mdpi.comnih.govscitechnol.comresearchgate.net The presence of this compound in the essential oil of plants like Hyssopus officinalis contributes to their defense. nbgnsc.ruusamv.ro These compounds can act as deterrents or toxins to insects and other herbivores.

The phytotoxic activity of essential oils rich in this compound has been demonstrated in several studies. For example, the essential oil of Hyssopus officinalis, containing high levels of cis- and trans-pinocamphone, has been shown to have allelopathic effects, inhibiting or stimulating the seed germination and seedling growth of various weed and vegetable species. mdpi.comusamv.ro This allelopathic potential can be a mechanism for plants to reduce competition from neighboring plants. usamv.ro The production of such defensive compounds is a key strategy for plant survival in complex ecosystems. nih.govscitechnol.com

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Strategies for Pinocamphone and its Stereoisomers

While true total synthesis from acyclic precursors is less common, the practical synthesis of this compound and its stereoisomers often relies on highly efficient and stereocontrolled routes starting from readily available chiral monoterpenes. These methods are frequently classified as formal total syntheses or semisyntheses.

A definitive asymmetric synthesis for the four stereoisomers of this compound has been reported, which begins with the commercially available enantiomers of isopinocampheol. nbgnsc.rucopernicus.orgacs.org This approach provides excellent control over the stereochemistry, yielding products with high optical purity.

The initial step involves the oxidation of a pure isopinocampheol enantiomer using pyridinium (B92312) dichromate (PDC). acs.org The efficiency of this oxidation is notably improved by the addition of silica (B1680970) gel to the reaction, which prevents the formation of tars and simplifies the workup process. acs.org This step produces the corresponding isothis compound (B82297) enantiomer with an optical purity greater than 98%. acs.org

To obtain this compound, the resulting isothis compound undergoes an epimerization reaction at the C-2 position. acs.org This transformation is achieved by treatment with a base, sodium ethoxide (NaOEt), which establishes a thermodynamic equilibrium between the two isomers. acs.org The equilibrium mixture favors this compound over isothis compound in a roughly 4:1 ratio. The final pure this compound is then isolated from the less abundant isothis compound through chromatographic separation.

Table 1: Stereoselective Synthesis of this compound

| Step | Starting Material | Reagent(s) | Product | Key Feature |

|---|---|---|---|---|

| 1. Oxidation | (+)-Isopinocampheol | Pyridinium Dichromate (PDC), Silica Gel | (-)-Isothis compound | High stereoselectivity (>98% ee) acs.org |

| 2. Epimerization | (-)-Isothis compound | Sodium Ethoxide (NaOEt) | (+)-Pinocamphone & (-)-Isothis compound | Thermodynamic control (4:1 ratio) |

Catalytic methods have been explored for the synthesis of this compound, primarily through the isomerization of α-pinene oxide, which is derived from the abundant natural precursor α-pinene. acs.orgresearchgate.net These reactions often yield this compound as part of a mixture of products, with selectivity being a significant challenge.

Various heterogeneous catalysts have been investigated for this transformation. For instance, certain titanosilicate catalysts, while primarily used to produce campholenic aldehyde from α-pinene, have been shown to generate this compound as a side-product. acs.org Iron-supported catalysts, such as Fe-MCM-41, have also been employed in the isomerization of α-pinene oxide. byjus.com The reaction pathway involves a rearrangement where a hydride shift leads to the formation of this compound. royalsocietypublishing.org Thermolysis of α-pinene epoxide in supercritical isopropanol (B130326) is another reported method that can afford up to approximately 25% this compound, though it results in an inseparable mixture of oxygenated monoterpenoids. acs.org

Table 2: Catalytic Formation of this compound

| Precursor | Catalyst Type | Example Catalyst | Product(s) | Reference |

|---|---|---|---|---|

| α-Pinene | Titanosilicate | - | Campholenic aldehyde, this compound (side-product) | acs.org |

| α-Pinene Oxide | Iron-supported Zeolite | Fe-MCM-41 | Mixture including this compound | byjus.com |

Stereoselective and Asymmetric Synthesis Approaches

Semisynthetic Routes and Derivatization from Monoterpenoid Precursors

The most practical and widely used routes to this compound are semisynthetic, leveraging the natural abundance of chiral monoterpenes. The asymmetric synthesis described previously, starting from isopinocampheol, is a prime example of a semisynthetic pathway, as isopinocampheol is itself produced via the hydroboration-oxidation of α-pinene. acs.org

Similarly, the conversion of α-pinene to α-pinene oxide and its subsequent catalytic rearrangement to this compound represents a key semisynthetic strategy. researchgate.netbyjus.comroyalsocietypublishing.org The oxidation of α-pinene using chromyl chloride has also been shown to produce this compound as one of several products arising from an oxidative addition-rearrangement mechanism. cdnsciencepub.com These methods are advantageous as they start from inexpensive, naturally occurring, and enantiomerically enriched materials.

Exploration of Chemical Reactivity and Transformation Pathways

The bicyclic structure and ketone functional group of this compound make it a versatile substrate for various chemical transformations, enabling the synthesis of other valuable compounds.

Oxidation: A significant oxidative transformation of this compound is the Baeyer-Villiger oxidation. researchgate.netwikipedia.orgorganic-chemistry.org This reaction employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the cyclic ketone into the corresponding lactone through the insertion of an oxygen atom adjacent to the carbonyl group. researchgate.netorganic-chemistry.org This reaction is subject to conformational control and provides a pathway to cyclobutane (B1203170) monoterpenoids. researchgate.net

Reduction: The carbonyl group of this compound can be readily reduced to form the corresponding secondary alcohol, pinocampheol. ontosight.ai This transformation is typically achieved using metal hydride reagents, with lithium aluminum hydride (LiAlH₄) being a documented reducing agent for this purpose. kpfu.ru

Rearrangement: As noted in its synthesis, this compound can be formed via the acid-catalyzed or thermal rearrangement of α-pinene epoxide. acs.orgroyalsocietypublishing.org The mechanism involves the opening of the epoxide ring to form a carbocation, followed by a 1,2-hydride shift that results in the formation of the this compound skeleton. royalsocietypublishing.org

Table 3: Key Transformations of this compound

| Reaction Type | Reagent(s) | Product Type | Specific Product |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Lactone | This compound-derived lactone |

| Reduction | Metal Hydride (e.g., LiAlH₄) | Alcohol | Pinocampheol |

The involvement of this compound and its precursors in radical reactions has been an area of advanced study. For example, this compound is among the condensable products formed from the reaction of α-pinene with hydroxyl radicals in atmospheric chemistry studies. witpress.com

More targeted synthetic applications involving radical intermediates have also been developed. A notable example is the use of titanocene(III)-based reagents to induce radical reactions on pinene-oxide derivatives. researchgate.net The key step in these transformations is a single-electron transfer from the low-valent titanium species to the epoxide. This generates a key β-titanoxy radical intermediate centered on a carbon atom, which can then undergo further reactions. researchgate.net This methodology provides a selective route to various pinene-derived terpenoids. researchgate.net The antioxidant properties of essential oils containing this compound, such as hyssop oil, are also attributed to their ability to participate in radical-scavenging reactions. cabidigitallibrary.org

Oxidation, Reduction, and Rearrangement Reactions

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, often originating from the abundant and renewable monoterpene α-pinene, is increasingly being evaluated through the lens of green chemistry. rsc.orgpandawainstitute.com The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances, reduce waste, lower energy consumption, and utilize renewable resources. researchgate.netijnc.irrsc.org In the context of this compound synthesis, these principles are applied primarily to the transformation of α-pinene, which is typically sourced from turpentine, a natural and renewable byproduct of the forestry industry. rsc.orgrsc.org

Key synthetic routes to this compound often proceed via an intermediate, α-pinene oxide. acs.orgmdpi.com The subsequent rearrangement of this epoxide can yield a variety of products, including this compound, isothis compound, campholenic aldehyde, and carveol. rsc.orgacs.orgnih.gov A central goal of green chemistry in this area is to steer the reaction with high selectivity towards the desired this compound product while adhering to sustainable practices. This involves several key strategies:

Use of Renewable Feedstocks: The primary starting material, α-pinene, is a renewable resource, which aligns with the seventh principle of green chemistry. rsc.org

Catalysis: Employing catalytic reagents instead of stoichiometric ones is a core green principle. Catalysts increase reaction efficiency and are used in small amounts, reducing waste. researchgate.net Research focuses on developing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. acs.org

Safer Solvents and Reagents: Efforts are directed towards replacing hazardous solvents and reagents with more benign alternatives. This includes using cleaner oxidants like hydrogen peroxide (H₂O₂) for the epoxidation of α-pinene and exploring solvent-free reaction conditions. rsc.orgrsc.orgmdpi.com

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy requirements. pandawainstitute.com The development of novel energy sources like microwave and ultrasonic irradiation is also a key area of investigation to improve energy efficiency. researchgate.net

By integrating these principles, chemists aim to develop more environmentally and economically sustainable pathways for the production of this compound and its related compounds.

Sustainable Catalysis and Solvent Engineering

The selective synthesis of this compound, particularly from the rearrangement of α-pinene oxide, is highly influenced by the choice of catalyst and solvent system. Sustainable catalysis and solvent engineering are thus critical for developing greener synthetic routes that maximize yield and minimize environmental impact.

Sustainable Catalysis: The move away from stoichiometric reagents or problematic homogeneous catalysts (e.g., zinc halides) towards recyclable, heterogeneous catalysts is a key focus. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org Various materials have been investigated for the isomerization of α-pinene oxide:

Modified Zeolites and Mesoporous Silicas: Materials such as zeolites (BETA, ZSM-5) and mesoporous silicas (MCM-41, SBA-15) modified with transition metals like iron (Fe), molybdenum (Mo), copper (Cu), or titanium (Ti) have been extensively studied. acs.orgmdpi.comresearchgate.netmdpi.com These solid acid catalysts offer high surface areas and tunable acidity, which are crucial for controlling product selectivity. mdpi.comresearchgate.net For instance, iron-modified zeolites have been shown to effectively catalyze the rearrangement of α-pinene oxide. researchgate.netd-nb.info The use of naturally occurring zeolites like clinoptilolite also represents a green catalyst choice for α-pinene oxidation. mdpi.com

Photocatalysis: Heterostructured catalysts, such as CeO₂ interfaced with other metal oxides (e.g., Fe₂O₃, NiO), have been used for the visible-light photocatalytic oxidation of α-pinene. acs.org This method allows the reaction to proceed at room temperature, offering significant energy savings. acs.org Under these conditions, α-pinene can be converted into valuable oxygenates, including pinene oxide, which is a direct precursor to this compound. acs.org

Biocatalysis: The use of enzymes represents another green avenue, although research in this area for this compound synthesis is less developed. Biocatalytic methods can offer high specificity under mild conditions. rsc.org

Solvent Engineering: The choice of solvent plays a pivotal role in directing the outcome of α-pinene oxide isomerization. mdpi.comd-nb.info The polarity and basicity of the solvent can significantly alter the product distribution. mdpi.comd-nb.info For instance, in reactions catalyzed by modified zeolites, nonpolar solvents tend to favor the formation of campholenic aldehyde, whereas polar aprotic solvents with high basicity can promote the formation of trans-carveol. mdpi.com

A notable example of solvent engineering for this compound synthesis is the use of supercritical solvents. The thermolysis of α-pinene epoxide in supercritical isopropyl alcohol was found to yield a mixture of campholenic aldehyde and this compound, with a combined yield of 80%. royalsocietypublishing.orgroyalsocietypublishing.org This approach utilizes a relatively benign solvent under specific physical conditions to achieve a desirable product outcome. The influence of the solvent on product selectivity highlights the importance of a holistic approach to reaction optimization, considering both the catalyst and the reaction medium. acs.org

The table below summarizes findings from various studies on the isomerization of α-pinene oxide, illustrating the effect of different catalysts and solvents on product selectivity.

Table 1. Influence of Catalyst and Solvent on Product Selectivity in α-Pinene Oxide Isomerization

| Catalyst | Solvent | Key Products & Selectivity | Reference |

|---|---|---|---|

| Thermolysis (no catalyst) | Supercritical Isopropyl Alcohol | Campholenic aldehyde and this compound (80% combined yield) | royalsocietypublishing.org, royalsocietypublishing.org |

| MoO₃-modified Zeolite BETA | Nonpolar solvents (e.g., Toluene) | Major product: Campholenic aldehyde | mdpi.com |

| MoO₃-modified Zeolite BETA | Polar aprotic solvents (high basicity) | Preferential formation of trans-carveol | mdpi.com |

| Fe/MCM-41 | Toluene | Campholenic aldehyde (50-80% selectivity) | acs.org, nih.gov |

| Active Alumina | (Chromatography column) | Pinocarveol, cis- and trans-Pinocamphone, Campholenic aldehyde | cdnsciencepub.com |

| Fe-H-Beta-300 | Basic solvents (e.g., N,N-dimethylacetamide) | Favored formation of trans-carveol | d-nb.info |

| Fe₂O₃–CeO₂ | Acetonitrile (under visible light) | Pinene oxide (57.3% selectivity) | acs.org |

Microwave, Ultrasonic, and Mechanochemical Approaches

In addition to catalysis and solvent selection, the application of alternative energy sources and solvent-free techniques represents a significant frontier in the green synthesis of this compound. These methods aim to enhance reaction rates, improve yields, and increase energy efficiency.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly increase the temperature of a reaction mixture. rsc.orgnih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. nih.govmdpi.com While specific studies detailing the microwave-assisted synthesis of this compound are not widely reported, the methodology has been successfully applied to reactions involving structurally related pinane (B1207555) derivatives. For example, a one-pot, microwave-assisted synthesis of chiral pinane-pyridine hybrids starting from pinocarvone (B108684) oxime has been developed. rsc.org The proven efficiency of MAOS in diverse organic transformations suggests its high potential for application in the oxidation of α-pinene or the rearrangement of α-pinene oxide to improve the energy efficiency of this compound synthesis. rsc.orgmdpi.com

Ultrasonic Approaches: Sonochemistry, the application of ultrasound to chemical reactions, provides activation through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. researchgate.net This process generates localized high-temperature and high-pressure zones, enhancing mass transfer and accelerating reaction rates. Ultrasonic-assisted synthesis is recognized as an eco-friendly method that often results in higher yields and shorter reaction times. diva-portal.org

While direct ultrasonic synthesis of this compound is not extensively documented, ultrasound has been employed in related processes. For instance, ultrasonic extraction is an effective method for obtaining this compound and isothis compound from plant sources like Hyssopus officinalis. mdpi.com Furthermore, ultrasound-assisted lipase-catalyzed reactions have demonstrated significantly enhanced reaction rates and high yields in the synthesis of other complex molecules. researchgate.net These findings support the potential of sonochemistry as a valuable tool for developing greener synthetic pathways to this compound, such as in the oxidation of isopinocampheol or α-pinene. sioc-journal.cnresearchgate.net

Mechanochemical Approaches: Mechanochemistry involves initiating reactions by mechanical force, such as milling or grinding, often in the absence of a solvent. science.gov This solvent-free approach aligns directly with green chemistry principles by eliminating a major source of chemical waste. ijnc.ir Mechanochemical methods can also provide access to reaction pathways and products that are not achievable through traditional solution-based chemistry. ijnc.ir Although the application of mechanochemistry to the synthesis of this compound has not been specifically reported, its success in the solvent-free synthesis of a wide range of other organic compounds makes it a promising area for future research. science.gov The development of mechanochemical routes for the oxidation or isomerization of pinane derivatives could offer a truly solvent-free and waste-minimizing strategy for this compound production.

Sophisticated Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying pinocamphone from various matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the analytical objective.

Gas Chromatography (GC) is the predominant technique for analyzing this compound, owing to its volatile nature. bitesizebio.com In GC, a sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). bitesizebio.comchromatographytoday.com Separation is achieved based on the differential partitioning of compounds between the gaseous mobile phase and a stationary phase coated on the column walls. alwsci.com Volatile compounds like this compound move through the column at different rates depending on their boiling points and affinity for the stationary phase, allowing for effective separation. chromatographytoday.com GC is often coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS) for detection and quantification. alwsci.comresearchgate.net

High-Performance Liquid Chromatography (HPLC), conversely, uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase. chromatographytoday.comlcservicesltd.co.uk Separation in HPLC is governed by a compound's interaction with both the stationary and mobile phases, often based on polarity. chromatographytoday.com While HPLC is highly versatile for a wide range of soluble compounds, including non-volatile and thermally sensitive molecules, GC is generally more suitable for the analysis of volatile monoterpenes like this compound. bitesizebio.comdrawellanalytical.com The analysis of this compound is frequently mentioned in the context of GC and GC-MS analysis of essential oils from plants like Hyssopus officinalis. academicjournals.org

Table 1: Comparison of GC and HPLC Methodologies for Terpenoid Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Mobile Phase | Inert Gas (e.g., Helium, Nitrogen) alwsci.com | Liquid Solvent or Solvent Mixture lcservicesltd.co.uk |

| Principle of Separation | Based on compound volatility and interaction with the stationary phase. chromatographytoday.com | Based on compound partitioning between liquid mobile phase and solid stationary phase (e.g., polarity). chromatographytoday.com |

| Sample Requirements | Volatile and thermally stable compounds. bitesizebio.com | Soluble compounds; suitable for non-volatile and thermally unstable analytes. bitesizebio.com |

| Operating Temperature | High temperatures required to ensure sample vaporization. chromatographytoday.com | Typically performed at room temperature. chromatographytoday.com |

| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). alwsci.com | UV-Vis Spectroscopic Detector, Refractive Index Detector (RID), Mass Spectrometry (MS). lcservicesltd.co.uk |

| Applicability to this compound | Highly suitable and widely used due to this compound's volatility. bitesizebio.comacademicjournals.org | Less common, but feasible if the compound is dissolved in a suitable solvent. bitesizebio.com |

Enantiomers of a chiral compound, such as the (+)- and (-)-forms of this compound, possess identical physical properties except for their interaction with polarized light and other chiral molecules. sigmaaldrich.com This makes their separation impossible on standard, achiral chromatographic columns. Chiral chromatography leverages this unique characteristic by using a chiral stationary phase (CSP). sigmaaldrich.com The CSP interacts diastereomerically with the individual enantiomers, leading to different retention times and enabling their separation and quantification. sigmaaldrich.com

Enantioselective GC is a critical tool for determining the enantiomeric purity of this compound isomers. Research has demonstrated the successful separation of the four stereoisomers of this compound and isothis compound (B82297) using a chiral-phase GC column (Cyclosil B). acs.org This allows for the precise determination of the enantiomeric distribution in both synthesized and natural samples. acs.org

Table 2: Elution Order of this compound and Isothis compound Stereoisomers on a Chiral GC Column

| Elution Order | Compound |

|---|---|

| 1 | (−)-Pinocamphone |

| 2 | (+)-Pinocamphone |

| 3 | (+)-Isothis compound |

| 4 | (−)-Isothis compound |

Data sourced from enantioselective GC analysis using a Cyclosil B column. acs.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies

Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. mdpi.com When coupled with GC, GC-MS systems separate complex mixtures and provide mass spectra for each component, which serve as molecular fingerprints for identification. researchgate.netjmaterenvironsci.com

In the analysis of this compound, electron ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic fragments. mdpi.com The resulting fragmentation pattern is reproducible and can be compared against spectral libraries for confident identification. researchgate.net For instance, the GC-MS mass spectra for (+)-pinocamphone and its enantiomer, (-)-pinocamphone, are identical, confirming they are stereoisomers. nih.gov

High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements. almacgroup.commassspeclab.com This accuracy allows for the determination of a compound's elemental composition, which is a crucial first step in elucidating the structure of an unknown substance or identifying trace-level impurities. massspeclab.com By analyzing the fragments produced in tandem MS (MS/MS) experiments, where precursor ions are isolated and further fragmented, detailed structural information can be obtained to distinguish between isomers and characterize unknown compounds. mdpi.comalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the definitive structural and stereochemical elucidation of organic molecules like this compound. mdpi.com It operates by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a magnetic field, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. mdpi.comlibretexts.org

One-dimensional (1D) NMR spectra (¹H and ¹³C) reveal the types and numbers of protons and carbons in a molecule. ub.edu Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish correlations between nuclei, allowing for the complete assembly of the molecular structure. mdpi.com The precise chemical shifts (δ) and scalar coupling constants (J) obtained from ¹H NMR spectra are particularly valuable for defining the relative stereochemistry of a molecule. ub.edu For this compound, detailed ¹H and ¹³C NMR data have been reported, enabling the unambiguous assignment of its stereoisomers. nih.gov

Table 3: ¹H and ¹³C NMR Spectroscopic Data for (+)-Pinocamphone in CDCl₃

| Atom/Group | ¹H NMR Data (δ in ppm, J in Hz) | ¹³C NMR Data (δ in ppm) |

|---|---|---|

| Protons | ||

| H-2, H-4 | 2.69–2.58 (2H, m) | |

| H-7a, H-7b | 2.50–2.36 (2H, m) | |

| H-5 | 2.11 (1H, td, J = 5.8, 2.8) | |

| H-1 | 1.92 (1H, td, J = 6.1, 2.2) | |

| C9-H₃ | 1.33 (3H, s) | |

| H-8 | 1.16 (1H, d, J = 10.8) | |

| C10-H₃ | 1.10 (3H, d, J = 7.3) | |

| C8-H₃ | 0.89 (3H, s) | |

| Carbons | ||

| C3 (C=O) | 215.7 | |

| C2 | 46.5 | |

| C1, C5 | 44.4 (2C) | |

| C4 | 39.4 | |

| C6 | 38.2 | |

| C7 | 29.1 | |

| C9 | 26.3 | |

| C8 | 19.8 | |

| C10 | 15.1 |

Data obtained at 500 MHz for ¹H and 125 MHz for ¹³C. nih.gov

Integration of Hyphenated Analytical Platforms for Comprehensive Characterization

For the comprehensive characterization of this compound, especially within complex natural extracts, a single analytical technique is often insufficient. Hyphenated analytical platforms, which couple a separation technique with a spectroscopic detection method, are essential for providing unambiguous identification. nih.govijnrd.org

The most common hyphenated technique used for this compound analysis is Gas Chromatography-Mass Spectrometry (GC-MS). academicjournals.orgacs.org This platform combines the powerful separation capability of GC with the highly specific detection and structural information provided by MS. researchgate.net The GC separates this compound from other volatile components in a mixture, and the MS provides a mass spectrum that confirms its identity. researchgate.net

More advanced platforms, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (TOFMS), offer even greater analytical power. core.ac.uk GC×GC provides significantly enhanced separation capacity, which is crucial for resolving co-eluting compounds in highly complex samples like pine needle extracts. core.ac.uk The integration of such hyphenated systems allows for a more complete and accurate chemical profile, facilitating the detection and identification of not only major components like this compound but also trace-level constituents. core.ac.uk The coupling of liquid chromatography to NMR and MS (LC-NMR-MS) represents another powerful combination for the analysis of complex mixtures, though it is more commonly applied to non-volatile compounds. nih.gov

Biological Activities and Mechanistic Investigations Non Human and in Vitro Contexts

Antimicrobial Activity Studies

Pinocamphone, a bicyclic monoterpene, is a significant constituent of the essential oils of various plants, notably those from the Hyssopus genus. Research into its biological activities has revealed notable antimicrobial properties, which are often investigated within the context of the essential oils in which it is a major component.

Essential oils rich in this compound have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. An essential oil with a high concentration of cis-pinocamphone was found to be moderately effective against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 400 µg/mL. lekovitesirovine.rsresearchgate.net The lipophilic nature of essential oil components like this compound allows them to easily penetrate bacterial cell membranes. lekovitesirovine.rs This interaction can lead to irreversible damage to the cell's architecture, disrupting cellular processes and ultimately causing cytolysis and cell death. lekovitesirovine.rs

The proposed mechanism of action for the antibacterial effects of many essential oil constituents, including terpenoids like this compound, involves the disruption of the bacterial cell membrane's integrity. frontiersin.org This disruption can lead to the leakage of essential intracellular components. frontiersin.org Furthermore, some phenolic compounds found alongside this compound in essential oils can inactivate metabolism by binding to enzymes. frontiersin.org The interaction of these compounds with the bacterial cell wall can also enhance the activity of antibiotics by facilitating their penetration, which may allow for a reduction in therapeutic doses. lekovitesirovine.rs In one study, an essential oil rich in cis-pinocamphone showed an additive effect when combined with the antibiotic amikacin (B45834) against both S. aureus and E. coli. lekovitesirovine.rsresearchgate.net

Table 1: Antibacterial Activity of this compound-Rich Essential Oils

| Bacterial Strain | Activity Level | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | Moderate | Additive effect with amikacin | lekovitesirovine.rsresearchgate.net |

| Escherichia coli | Moderate | Additive effect with amikacin | lekovitesirovine.rsresearchgate.net |

The antifungal properties of this compound have been primarily studied through essential oils where it is a dominant compound. For instance, hyssop essential oil, with cis-pinocamphone as a major component, has shown antifungal activity against various Candida species, including C. albicans. lekovitesirovine.rsresearchgate.net The mechanism of this antifungal action is believed to involve an increase in the permeability of the fungal cell membrane and the disruption of normal membrane transport by acting on the membrane ATPase. lekovitesirovine.rsresearchgate.net

Other studies on antifungal agents suggest that compounds like flavonoids, which can be present in the same essential oils, inhibit fungal growth by disrupting the plasma membrane, causing mitochondrial dysfunction, and inhibiting cell wall formation. The inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane, is a common mechanism for many antifungal drugs. While not directly demonstrated for this compound, this provides a potential avenue for its antifungal action. The disruption of the fungal cell wall can be achieved by inhibiting the synthesis of β-1,3-glucan, leading to cell lysis.

Table 2: Antifungal Activity of this compound-Rich Hyssop Essential Oil

| Fungal Strain | MIC (µg/mL) | Proposed Mechanism | Reference |

|---|---|---|---|

| Candida albicans | 210 | Increased cell permeability, disruption of membrane transport (ATPase action) | lekovitesirovine.rsresearchgate.net |

Research into the antiviral properties of this compound is still in its early stages and is often discussed in the context of the broader effects of essential oils. The lipophilic nature of essential oils allows them to interact with viral envelopes, potentially leading to direct inactivation of the virus. nih.gov Another proposed mechanism is the inhibition of viral replication within the host cell. frontiersin.org This could occur at various stages, such as blocking viral entry, inhibiting viral DNA or RNA polymerase, or preventing the assembly of new virions. techtarget.comgmch.gov.in For example, some antiviral agents work by being incorporated into the viral DNA, acting as chain-terminators during replication. techtarget.com However, specific studies detailing the precise antiviral mechanism of isolated this compound are not yet widely available.

Antifungal Mechanisms

Insecticidal and Repellent Activity Mechanisms

This compound has been identified as a compound with both insecticidal and repellent properties. Its mechanisms of action are primarily linked to its effects on the insect nervous system and its detection by insect sensory organs.

The insect nervous system is a primary target for many insecticides. One of the key mechanisms of neurotoxicity for compounds like this compound is the antagonism of ionotropic GABA receptors (iGABARs). aopwiki.org These receptors are ligand-gated ion channels that play a crucial role in inhibitory neurotransmission in both vertebrates and invertebrates. aopwiki.org In insects, the activation of GABA receptors typically leads to an increase in chloride ion conductance, which hyperpolarizes the neuron and inhibits firing. nih.gov

By acting as an antagonist at the picrotoxin (B1677862) binding site of the GABA receptor, this compound can block this chloride influx. aopwiki.org This blockage prevents the inhibitory action of GABA, leading to a state of hyperexcitability in the insect's nervous system, which can result in convulsions, paralysis, and ultimately death. aopwiki.org It is noteworthy that insect iGABARs have pharmacological differences from their vertebrate counterparts, which can be exploited for the development of selective insecticides. aopwiki.orgnih.gov

Electroantennography (EAD) is a technique used to measure the electrical response of an insect's antenna to volatile compounds, indicating that the insect can smell the substance. Several studies have demonstrated that various insect species can detect this compound. The ability of an insect to detect a compound is the first step in a behavioral response, such as repellency. nih.gov Repellents can act by activating specific olfactory receptor neurons that trigger an avoidance behavior. nih.gov

EAD studies have shown that this compound elicits antennal responses in a range of insects, suggesting its role as a semiochemical (a chemical involved in communication). The specific response can vary between species and even between sexes within a species.

Table 3: Insect Species Showing Electroantennographic (EAD) Response to this compound

| Insect Species | Common Name | Family | Finding | Reference |

|---|---|---|---|---|

| Rhynchophorus ferrugineus | Coconut Pest | Curculionidae | Elicited the greatest response at high concentrations. | |

| Dinotiscus dendroctoni | Southern Pine Beetle Parasitoid | Pteromalidae | Elicited a significantly greater response than the standard. | |

| Coeloides pissodis | Southern Pine Beetle Parasitoid | Braconidae | Showed one of the largest dose-responses. | |

| Ips typographus | European Spruce Bark Beetle | Curculionidae | Larger females showed stronger olfactory responses. | |

| Hylobius abietis | Pine Weevil | Curculionidae | Elicited an antennal response. | dntb.gov.ua |

| Medetera signaticornis | Predatory Fly | Dolichopodidae | Antennae detected this compound. |

Neurotoxicological Mechanisms in Insect Models (e.g., GABA-A receptor antagonism)

Antioxidant Activity and Related Biochemical Pathways

The antioxidant potential of this compound is primarily documented through studies of essential oils in which it is a constituent. In vitro assays are the principal methods for evaluating this activity, with mixed results reported.

Investigations into the essential oil of Hyssopus officinalis L. ssp. angustifolius, containing this compound, pinocarvone (B108684), and β-pinene as main components, found the essential oil itself to be inactive with regard to antioxidant activity. researchgate.net In contrast, the methanol (B129727) extract of the same plant demonstrated a 50% inhibition in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay at a concentration of 117.0 µg/mL and 40% inhibition in a linoleic acid test system. researchgate.net

Other studies on Hyssopus officinalis essential oil have shown weak to moderate antioxidant effects. One study reported a lower radical scavenging activity for the essential oil (IC50 = 16.37±0.001 µg/ml) compared to the synthetic antioxidant ascorbic acid (IC50 = 10.94±0.94 µg/ml), but comparable to butylated hydroxyanisole (BHA). cabidigitallibrary.org Similarly, methanol extracts of Hyssopus officinalis subsp. aristatus showed notable antioxidant capacity in both DPPH and ferric reducing/antioxidant power (FRAP) assays, with IC50 values in the DPPH assay ranging from 56.04 µg/mL to 199.89 µg/mL depending on the plant's origin. mdpi.com An extract from Dracocephalum officinale, with this compound as a primary component (27.55%), exhibited a moderate scavenging effect on DPPH free radicals, with an IC50 value of 1.65 mg/mL. biomedpharmajournal.org

The antioxidant activity, when present, is often attributed to the ability of constituent compounds to donate a hydrogen atom, thereby neutralizing free radicals. cabidigitallibrary.org The DPPH and FRAP assays are common biochemical methods used to measure this radical scavenging potential. mdpi.com However, it has been noted that the specific antioxidant activity of isothis compound (B82297), a major component in many hyssop oils, has not been extensively reported. cabidigitallibrary.org

| Source Material | Assay | Key Active Components | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|---|

| Hyssopus officinalis L. ssp. angustifolius (Methanol Extract) | DPPH | Not specified for extract | 50% inhibition @ 117.0 µg/mL | researchgate.net |

| Hyssopus officinalis L. ssp. angustifolius (Methanol Extract) | Linoleic Acid System | Not specified for extract | 40% inhibition @ 2 g/L | researchgate.net |

| Hyssopus officinalis Essential Oil | DPPH | Isothis compound | IC50 = 16.37 µg/ml | cabidigitallibrary.org |

| Hyssopus officinalis subsp. aristatus (Methanol Extract 4E) | DPPH | cis-Pinocamphone, 1,8-cineole | IC50 = 56.04 µg/mL | mdpi.com |

| Hyssopus officinalis subsp. aristatus (Methanol Extract 3E) | DPPH | cis-Pinocamphone, 1,8-cineole | IC50 = 199.89 µg/mL | mdpi.com |

| Dracocephalum officinale Extract | DPPH | This compound (27.55%), Isothis compound (15.55%) | IC50 = 1.65 mg/mL | biomedpharmajournal.org |

Anti-inflammatory Response Pathways in Non-Human Models

Evidence for the anti-inflammatory activity of this compound is limited, with most research focusing on essential oils where it is a component alongside other terpenes like caryophyllene (B1175711) oxide, which has well-established anti-inflammatory effects. researchgate.net

Studies using non-human models, such as the carrageenan-induced paw edema model in rats and mice, are standard for evaluating acute inflammation. researchgate.netajol.info This model involves inducing inflammation by injecting carrageenan, which triggers a biphasic response. The initial phase involves the release of mediators like histamine (B1213489) and serotonin, followed by a later phase characterized by the production of prostaglandins (B1171923) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). ajol.infonih.gov

Essential oils rich in terpenes have demonstrated the ability to reduce edema in these models. researchgate.net For instance, the essential oil of Cordia verbenacea, containing α-humulene and (-)-trans-caryophyllene, was shown to reduce paw edema and inhibit the production of TNF-α and IL-1β. nih.gov Similarly, essential oils from Citri Reticulatae Pericarpium have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by reducing the production of TNF-α, IL-6, IL-1β, and nitric oxide (NO). mdpi.com While these oils may contain various monoterpenes, the specific contribution of this compound to these anti-inflammatory effects is not well-defined, and studies focusing on its isolated effects are scarce. researchgate.net

Enzyme Inhibition and Receptor Interaction Studies (Molecular Level)

At the molecular level, this compound has been identified as an antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor. researchgate.net Both E- and Z-pinocamphone isomers exhibit this activity. researchgate.net The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. Antagonism of this receptor by this compound can lead to increased neuronal excitability. researchgate.net This interaction is a key aspect of its biological activity profile at the molecular level.

In addition to receptor antagonism, the potential for enzyme inhibition exists. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, often by competing with the substrate for the active site (competitive inhibition) or by binding to another site to change the enzyme's conformation (non-competitive inhibition). While natural products are a rich source of enzyme inhibitors, specific studies detailing this compound's inhibitory action on enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are relevant to inflammation, are not extensively documented in the available literature. However, studies on other plant-derived compounds have shown inhibition of digestive enzymes like pepsin and α-amylase. researchgate.net One study noted that essential oil from Aloysia gratissima, containing this compound, did not show significant inhibition of acetylcholinesterase (AChE) activity in fish. researchgate.net

| Target | Type of Interaction | Isomer(s) Studied | Observed Effect | Reference |

|---|---|---|---|---|

| GABA-A Receptor | Antagonism | E- and Z-pinocamphone | Blocks receptor function, potentially increasing neuronal excitability. | researchgate.net |

| Acetylcholinesterase (AChE) | Enzyme Activity Assay | This compound (as part of essential oil) | No significant inhibition observed. | researchgate.net |

Structure-Activity Relationship (SAR) Elucidation in Biological Systems

The structure-activity relationship (SAR) for a molecule describes how its chemical structure correlates with its biological activity. dotmatics.com Analyzing SAR helps identify the chemical moieties responsible for a molecule's effects, allowing for predictions about the activity of similar compounds. dotmatics.com

For this compound, the biological activity is intrinsically linked to its bicyclic monoterpene ketone structure, which is based on the pinane (B1207555) skeleton. Key structural features influencing its activity include the stereochemistry of the molecule, specifically the distinction between cis and trans isomers.

Isomerism: Hyssopus officinalis essential oils can have varying ratios of this compound isomers, such as cis-pinocamphone (also known as isothis compound) and trans-pinocamphone. usamv.ronih.gov Different plant forms can produce predominantly one isomer over the other, and this ratio can also change based on the plant's developmental stage. nih.govmdpi.com For example, this compound content is often higher before flowering, while isothis compound accumulates during flowering. mdpi.com This variation is significant because the spatial arrangement of the atoms in each isomer can lead to different binding affinities and interactions with biological targets like receptors and enzymes. The distinct neurotoxic effects reported for hyssop oil have been linked to the presence of this compound, highlighting the role of its specific structure. biomedpharmajournal.org

Receptor Antagonism: The antagonism of the GABA-A receptor is a direct consequence of this compound's molecular shape and chemical properties, which allow it to bind to the receptor, likely at or near the picrotoxin binding site, and prevent its activation by GABA. researchgate.net This interaction is a clear example of its structure dictating a specific biological outcome.

The study of different isomers and related pinane-type monoterpenes helps to elucidate which parts of the molecule are essential for a given activity, forming the basis of SAR in this compound class.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic characteristics of pinocamphone. dntb.gov.uaresearchgate.net These calculations can predict key structural parameters such as bond lengths and angles. nih.gov For bicyclic systems like the pinane (B1207555) backbone of this compound, DFT and molecular mechanics (MMFF94) calculations can predict the preferred chair-boat conformations.

The electronic structure of a molecule, which governs its reactivity and spectroscopic properties, can also be elucidated through these computational methods. rsdjournal.orgrsc.org By analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the regions of the molecule most likely to participate in chemical reactions. nih.gov

Table 1: Representative Theoretical Methods for Molecular Property Calculation

| Computational Method | Properties Investigated | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure, Vibrational Frequencies | Predicting stable conformations and spectroscopic properties. dntb.gov.uaresearchgate.net |

| Molecular Mechanics (e.g., MMFF94) | Conformational Energy, Molecular Geometry | Rapid screening of potential conformations. |

| Ab Initio Methods (e.g., MP2, MP3) | High-accuracy Energy and Geometry | Benchmarking results from less computationally expensive methods. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding, Electron Density | Characterizing the nature of chemical bonds within the molecule. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing a deeper understanding of its conformational flexibility. nih.govmdpi.com These simulations model the movement of atoms and molecules, which is crucial for understanding how protein conformations change. mdpi.com By repeatedly varying torsion angles and minimizing the energy, a potential energy surface (PES) can be generated. researchgate.netq-chem.com This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them. researchgate.netlibretexts.orguni-siegen.de

Conformational analysis is essential because the three-dimensional shape of a molecule is critical to its biological activity. mun.camaricopa.edu For a molecule like this compound, which exists as different stereoisomers (cis- and trans-), MD simulations can help elucidate the preferred spatial arrangements of its atoms and how these arrangements influence its interactions with other molecules. frontiersin.org

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule, or ligand, like this compound binds to a macromolecular target, such as a protein receptor. mdpi.comconsensus.appresearchgate.netnih.govopenaccessjournals.com This method is widely used in drug discovery to identify potential therapeutic compounds and to understand their mechanism of action at a molecular level. mdpi.comresearchgate.net

In the context of this compound, molecular docking studies have been employed to investigate its interaction with the GABA-A receptor, a key target in the central nervous system. researcher.lifejapsonline.com The process involves placing the this compound molecule into the binding site of the receptor and evaluating the binding affinity using a scoring function. consensus.appnih.gov These simulations can predict the specific amino acid residues within the receptor that interact with the ligand through forces like hydrogen bonds and van der Waals interactions. nih.govresearchgate.netcerradopub.com.br Such studies can help explain the observed biological activity of this compound and guide the design of new, more potent analogs. researcher.lifecerradopub.com.br

Spectroscopic Property Prediction and Validation

Computational methods are also valuable for predicting spectroscopic properties, which can then be compared with experimental data for validation. cerradopub.com.br For instance, quantum chemical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. core.ac.ukjsscacs.edu.in These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. jsscacs.edu.inlibretexts.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using machine learning and quantum mechanics-based approaches. prospre.caarxiv.orgyoutube.comualberta.carsc.org These predictions can aid in the structural elucidation of this compound and its derivatives by correlating calculated chemical shifts with experimentally measured values. arxiv.orgualberta.ca The ability to accurately predict spectroscopic data provides a powerful synergy between theoretical and experimental chemistry, enhancing the confidence in structural assignments and molecular characterization. mdpi.comarxiv.orgyoutube.comaaai.orgarxiv.orgnih.gov

Future Research Directions and Applications in Specialty Chemicals

Sustainable Production Strategies for Pinocamphone and Analogues

The transition toward green chemistry and sustainable manufacturing is driving research into eco-friendly methods for producing this compound and its analogues. researchgate.netinstituteofsustainabilitystudies.com Traditional chemical syntheses often involve harsh conditions and generate significant waste. researchgate.net In contrast, biotechnological routes offer milder, more selective, and environmentally benign alternatives. researchgate.net

Key sustainable strategies being explored include:

Biocatalysis and Biotransformation: The use of whole microbial cells or isolated enzymes presents a promising avenue for this compound production. researchgate.net For instance, the biotransformation of α-pinene and β-pinene, which are abundant in plant essential oils, can yield this compound and other valuable oxygenated monoterpenoids. researchgate.netbionorte.org.br The enzyme alpha-pinene (B124742) lyase is crucial in this process, converting alpha-pinene to α-pinene oxide, which can then rearrange to form this compound. ontosight.ai Research has shown that certain microorganisms can convert (-)-β-Pinene into this compound, which is then further hydroxylated to 3-hydroxy-pinocamphone. researchgate.net While current yields are modest, optimization of reaction conditions and biocatalyst selection holds potential for improvement. researchgate.netbionorte.org.br

Metabolic Engineering: Advances in synthetic biology and metabolic engineering are enabling the design of microbial cell factories, such as Saccharomyces cerevisiae, for the targeted production of monoterpenoids. frontiersin.org By engineering the native mevalonate (B85504) (MVA) pathway and introducing heterologous enzymes like terpene synthases, scientists can create microbial strains capable of synthesizing specific monoterpenes. frontiersin.orgpnas.org This approach circumvents the reliance on plant-derived precursors and allows for scalable, controlled production. frontiersin.org Engineering strategies focus on optimizing precursor supply, such as geranyl diphosphate (B83284) (GPP), and introducing specific synthases to direct the metabolic flux toward desired products like this compound. pnas.orgmdpi.com

Green Chemical Synthesis: Alongside biotechnological methods, green chemistry principles are being applied to improve traditional synthesis routes. This includes using supercritical fluids like carbon dioxide as solvents to minimize the use of volatile organic compounds. google.com Research into the thermolysis of α-pinene epoxide in supercritical isopropanol (B130326) has shown the formation of this compound, although often in mixtures with other monoterpenoids. acs.org The Payne epoxidation of α-pinene, which can lead to this compound rearrangement, is being refined using greener oxidants like hydrogen peroxide (H₂O₂) to improve selectivity and reduce hazardous by-products. rsc.orgrsc.org

Table 1: Comparison of Production Strategies for this compound

| Production Strategy | Description | Key Advantages | Current Challenges |

|---|---|---|---|

| Biocatalysis/ Biotransformation | Use of microorganisms or enzymes to convert precursors like α-pinene into this compound. researchgate.netontosight.ai | Environmentally friendly, mild reaction conditions, high selectivity. researchgate.net | Low yields, optimization of microbial strains and reaction conditions required. researchgate.net |

| Metabolic Engineering | Engineering microbial hosts (e.g., yeast) to produce monoterpenoids de novo. frontiersin.orgpnas.org | Scalable, sustainable feedstock, controlled production of specific isomers. frontiersin.org | Complex pathway engineering, potential cytotoxicity of products to host microbes. uni-frankfurt.de |

| Green Chemical Synthesis | Modifying chemical reactions to be more environmentally benign, using green solvents or catalysts. google.comrsc.org | Reduced waste and hazardous substance use, potential for higher throughput. instituteofsustainabilitystudies.com | Achieving high selectivity, separation of product mixtures. acs.org |

Development of Advanced Bio-based Insecticides and Agrochemicals

There is a growing demand for effective and environmentally safe alternatives to synthetic pesticides in agriculture. researchgate.net this compound and essential oils containing it have demonstrated biological activities that make them promising candidates for the development of new bio-based insecticides and agrochemicals. royalsoc.org.auneliti.com

Research indicates that this compound exhibits insecticidal properties. royalsoc.org.au Essential oils rich in this compound have shown efficacy against various pests. researchgate.netresearchgate.net For example, the essential oil of Aloysia gratissima, which contains this compound, has been evaluated for its biocide effects. uliege.be This suggests potential applications in controlling agricultural and stored-product pests. researchgate.net

The development of this compound-based agrochemicals involves several key research areas:

Efficacy and Spectrum of Activity: Determining the effectiveness of this compound against a wide range of insect pests and plant pathogens.

Mode of Action Studies: Understanding the specific biochemical and physiological mechanisms by which this compound exerts its toxic effects on pests is crucial for optimizing its use and managing potential resistance. researchgate.net

Formulation Technology: Developing stable and effective formulations, such as nanoemulsions, to improve the delivery and persistence of this compound in agricultural settings. acs.org

Biodegradability and Environmental Impact: Assessing the environmental fate of this compound to ensure it degrades into harmless substances and does not persist in the ecosystem, a key advantage over many synthetic pesticides. nih.gov

The use of this compound as a scaffold for creating more potent and selective agrochemicals is also an active area of investigation.

Exploration of Novel Biologically Active Analogues via Synthetic Modification

The this compound structure serves as a valuable starting point for the synthesis of new molecules with unique biological activities. researchgate.net Its bicyclic framework can be chemically modified to create a library of analogues, which can then be screened for various pharmacological or agrochemical properties. royalsoc.org.au

Synthetic modification allows for the exploration of structure-activity relationships, where changes to the molecule's functional groups can enhance its potency or selectivity for a specific biological target. nih.gov For example, modifications to the pinane (B1207555) skeleton are being investigated to create compounds with applications ranging from pharmaceuticals to chiral ligands in asymmetric synthesis. researchgate.net The synthesis of the four stereoisomers of this compound has been achieved, enabling detailed studies into how stereochemistry affects biological function. acs.org

The synthesis of derivatives often begins with precursors like isopinocampheol, which can be oxidized to isothis compound (B82297) and then epimerized to yield this compound. acs.org This process allows for the creation of various stereoisomers, which is critical as biological activity is often highly dependent on the specific 3D structure of the molecule. acs.org By exploring reactions such as oxidation, reduction, and the addition of different functional groups, researchers aim to develop novel compounds with enhanced or entirely new biological profiles. nih.gov

Integration of Omics and Systems Biology in Biosynthesis and Ecological Studies

The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as 'omics'—are revolutionizing the study of natural product biosynthesis. nih.gov Integrating these technologies with systems biology provides a comprehensive understanding of how organisms produce compounds like this compound and how these compounds function in their natural environment.

In the context of this compound biosynthesis, 'omics' approaches can:

Identify and Characterize Biosynthetic Genes: Transcriptome analysis of plants that produce this compound, such as Hyssopus officinalis, can identify the specific genes—like terpene synthases (TPS) and cytochrome P450s—involved in its formation. mdpi.commdpi.com Studies have shown that the expression of these genes can be influenced by environmental factors like light, affecting the yield of essential oils. mdpi.commdpi.com

Elucidate Regulatory Networks: Systems biology models can integrate 'omics' data to map the complex regulatory networks that control metabolic pathways. nih.gov This can reveal how different genes and proteins interact to control the flux towards this compound production. For example, transcriptomic and metabolomic analyses have been used to understand how factors like light or exogenous application of methyl jasmonate regulate monoterpene synthesis in various plants. mdpi.comacs.orgresearchgate.net

Optimize Metabolic Engineering Strategies: By understanding the native biosynthetic pathways in detail, researchers can more effectively engineer microbial hosts for enhanced production. frontiersin.orgmdpi.com This includes identifying rate-limiting steps and understanding the competition between different metabolic pathways. frontiersin.org

Uncover Ecological Roles: Metabolomics can be used to study the chemical interactions between plants and other organisms. mdpi.com Analyzing the metabolic profile of plants under different conditions (e.g., herbivore attack) can shed light on the ecological role of this compound as a defense compound. researchgate.netresearchgate.net This knowledge is valuable for developing ecologically sound pest management strategies.

The integration of these advanced analytical and computational tools is crucial for unlocking the full potential of this compound and other monoterpenoids, from sustainable production to novel applications.

常见问题

Q. How to design longitudinal studies tracking this compound accumulation patterns under climate change scenarios?

- Methodological Answer : Use the PICOT framework:

- Population : Hyssopus seravschanicus ecotypes

- Intervention : Elevated CO₂ and temperature regimes

- Comparison : Ambient vs. IPCC-projected climate models

- Outcome : this compound yield (mg/g dry weight)

- Time : Multi-year phenological cycles

Remote sensing and eddy covariance towers provide microclimate data, while mixed-effects models account for temporal autocorrelation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。